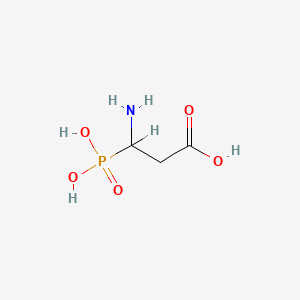

beta-Alanine, 3-phosphono-

Description

Contextualization as a Unique Phosphonoamino Acid

Phosphonoamino acids are a class of compounds where a phosphonic acid group replaces a carboxylic acid group or is incorporated into the side chain of an amino acid. The carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable to chemical and enzymatic hydrolysis compared to the oxygen-phosphorus (O-P) bond in phosphate (B84403) esters. This stability makes phosphonoamino acids like beta-alanine (B559535), 3-phosphono- valuable tools for studying biological processes involving phosphorylation and dephosphorylation, as they can act as non-hydrolyzable mimics of their natural phosphate counterparts.

The geometry of the phosphonate (B1237965) group, being tetrahedral and carrying a dianionic charge at physiological pH, allows it to serve as an effective mimic of the phosphate group in enzyme active sites. Furthermore, its structural resemblance to aspartate and glutamate (B1630785) allows it to interact with enzymes that recognize these acidic amino acids.

Table 1: Physicochemical Properties of Beta-Alanine, 3-Phosphono- Note: Experimentally determined values for beta-Alanine, 3-phosphono- are not readily available in the literature. The values for the parent compound, beta-alanine, are provided for reference and are expected to differ due to the presence of the phosphono group.

| Property | Value (for beta-Alanine) | Source |

| Molecular Formula | C₃H₇NO₅P | N/A |

| Molecular Weight | 169.06 g/mol | N/A |

| pKa (carboxyl) | 3.55 | wikipedia.orgsigmaaldrich.com |

| pKa (amino) | 10.24 | wikipedia.orgsigmaaldrich.com |

| Solubility in water | 54.5 g/100 mL | wikipedia.orgsolubilityofthings.com |

Overview of its Academic Significance in Biochemistry and Pharmacology

The academic significance of beta-alanine, 3-phosphono- stems primarily from its ability to act as a selective enzyme inhibitor and a molecular probe. Its structural features allow it to target specific enzymes involved in amino acid and nucleotide metabolism, making it a valuable tool for elucidating enzyme mechanisms and for the rational design of therapeutic agents.

In biochemistry, it is utilized to study enzyme kinetics and to trap enzyme-substrate intermediates. In pharmacology, its potential as a lead compound for the development of new drugs is an area of active investigation, particularly in the context of antimicrobial and anticancer therapies.

Detailed Research Findings

Enzyme Inhibition

A significant body of research has focused on the role of beta-alanine, 3-phosphono- as an enzyme inhibitor. One of the most well-documented examples is its potent and competitive inhibition of adenylosuccinase. This enzyme is involved in the de novo synthesis of purines, a fundamental pathway for cell growth and proliferation.

Mechanism of Inhibition: Beta-alanine, 3-phosphono- acts as a transition-state analogue inhibitor of adenylosuccinase. Its phosphonate group mimics the tetrahedral geometry of the transition state of the reaction catalyzed by the enzyme.

Inhibitory Constants: The inhibitory constant (Ki) for beta-alanine, 3-phosphono- against adenylosuccinase is in the nanomolar range, indicating a very high affinity for the enzyme.

Table 2: Inhibitory Activity of Beta-Alanine, 3-Phosphono- Analogue Adenylophosphonopropionate is a derivative of beta-alanine, 3-phosphono- and adenosine (B11128) monophosphate.

| Enzyme | Substrate | Inhibitor | Ki (Apparent) | Inhibition Type |

| Adenylosuccinase (muscle, liver, yeast) | Adenylosuccinate | Adenylophosphonopropionate | 5.4 - 86 nM | Competitive |

Biochemical and Pharmacological Applications

Beyond enzyme inhibition, beta-alanine, 3-phosphono- has found applications in various areas of biochemical and pharmacological research:

Pyrophosphate Mimic in DNA Synthesis: Research has demonstrated that 3-phosphono-L-alanine can function as an effective mimic of the pyrophosphate (PPi) leaving group in enzyme-catalyzed DNA synthesis. This finding has implications for the design of novel nucleotide analogues and for studying the mechanisms of DNA polymerases.

Precursor to Phosphonopeptides: Beta-alanine, 3-phosphono- serves as a building block for the synthesis of phosphonopeptides. These peptides, which contain a stable phosphonate linkage, are being investigated for their potential as antibacterial agents. For instance, the naturally occurring phosphonoalamides are antimicrobial tripeptides that feature an N-terminal L-phosphonoalanine residue.

Properties

CAS No. |

5652-40-4 |

|---|---|

Molecular Formula |

C3H8NO5P |

Molecular Weight |

169.07 g/mol |

IUPAC Name |

3-amino-3-phosphonopropanoic acid |

InChI |

InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) |

InChI Key |

PYNYIIAOBBMFDZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(N)P(=O)(O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of Beta Alanine, 3 Phosphono

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to phosphono-amino acids. These methods often rely on the formation of the C-P bond through various phosphorylation or phosphonylation reactions, with increasing emphasis on stereocontrol and efficiency through advanced synthetic designs like multicomponent reactions.

Phosphorylation Reactions for Beta-Amino Acid Functionalization

The introduction of a phosphoryl group onto a beta-amino acid backbone is a fundamental step in synthesizing compounds like beta-alanine (B559535), 3-phosphono-. This transformation can be achieved through several chemical routes, typically involving the reaction of a nucleophilic carbon with an electrophilic phosphorus reagent.

One common strategy involves the use of powerful phosphorylating agents such as phosphoryl chloride (POCl₃) in the presence of a base. nih.gov In a typical reaction, the beta-amino acid or a suitable precursor is treated with the phosphorylating agent, leading to the formation of a phosphoester or phosphonoyl halide intermediate, which can then be hydrolyzed to the desired phosphonic acid. The mechanism of phosphorylation is a critical post-translational modification in biology, where the nucleophilic hydroxyl group of serine, threonine, or tyrosine attacks the terminal phosphate (B84403) of ATP. thermofisher.com This biological principle can be mimicked in chemical synthesis, although creating a C-P bond is distinct from the more common biological P-O bond formation.

For beta-amino acids, functionalization often requires the creation of a suitable nucleophilic center on the carbon skeleton. This can be achieved by first introducing a leaving group, such as a halide, on the β-carbon of a protected alanine (B10760859) derivative. Subsequent reaction with a phosphorus nucleophile, like a trialkyl phosphite (B83602) in the Michaelis-Arbuzov reaction, can then form the desired C-P bond.

Table 1: Comparison of Common Phosphorylating Agents

| Agent | Typical Substrate | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphoryl chloride (POCl₃) | Alcohols, Amines | Aprotic solvent, Base | High reactivity, Low cost | Harsh conditions, Low selectivity |

| Polyphosphoric acid (PPA) | Aromatic compounds | High temperature | Strong dehydrating/phosphorylating agent | Requires high energy, Byproducts |

| Trialkyl phosphites | Alkyl halides | Heat (Michaelis-Arbuzov) | Forms stable C-P bond | Requires pre-functionalized substrate |

| ATP / Kinase Mimics | Hydroxyl groups | Catalytic, Mild | High selectivity (biomimetic) | Complex catalysts, Costly |

Stereoselective Synthesis Strategies for Phosphono-Beta-Amino Acids

Achieving stereocontrol is a significant challenge in the synthesis of phosphono-amino acids, as the introduction of the phosphonate (B1237965) group can create a new chiral center. Several strategies have been developed to address this, primarily focusing on diastereoselective or enantioselective bond formations.

One widely used approach is the utilization of chiral auxiliaries. For instance, a protected β-amino acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. rsc.org The auxiliary then directs the stereoselective alkylation or functionalization of the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis. This involves using a chiral catalyst, often a transition metal complex with a chiral ligand, to favor the formation of one enantiomer over the other. nih.gov Asymmetric hydrogenation of α,β-dehydroamino phosphonates is a well-established technique for producing chiral α-amino phosphonates and the principles can be extended to β-analogs. nih.gov

Furthermore, dynamic kinetic resolution (DKR) has emerged as a highly efficient biocatalytic method for preparing β-branched amino acids with high diastereo- and enantioselectivity. nih.gov This process typically uses a thermophilic enzyme that can tolerate conditions allowing for the racemization of the starting material, enabling the theoretical conversion of 100% of the substrate into a single stereoisomer of the product. nih.gov

Multicomponent Reaction Pathways in Phosphono-Compound Synthesis

The Kabachnik–Fields reaction is a classic and foundational MCR for the synthesis of α-aminophosphonates. allfordrugs.comblogspot.com It involves the condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite. While originally for α-amino derivatives, variations of this reaction can be adapted for the synthesis of β-amino phosphonates by using appropriate starting materials, such as β-amino aldehydes or ketones.

Modern MCRs often employ catalysts, such as copper or palladium salts, to facilitate complex bond formations. beilstein-journals.org These catalyzed reactions can construct highly functionalized phosphonate-bearing heterocyclic or acyclic structures from simple, non-phosphorylated precursors. beilstein-journals.orgallfordrugs.com The convergence and simplicity of MCRs make them an attractive strategy for the diversity-oriented synthesis of libraries of phosphono-compounds for screening and development. beilstein-journals.org

Biosynthetic and Enzymatic Strategies

Harnessing the power of enzymes and microorganisms offers a green and highly specific alternative to traditional chemical synthesis. nih.gov These biocatalytic methods operate under mild conditions and can provide excellent stereoselectivity, making them increasingly valuable for producing complex molecules like beta-alanine, 3-phosphono-.

Enzyme Engineering for Tailored Beta-Alanine, 3-Phosphono- Generation

While natural biosynthetic pathways for beta-alanine, 3-phosphono- are not well-documented, the tools of enzyme engineering and synthetic biology allow for the creation of novel biocatalysts for its production. researchgate.net This involves modifying existing enzymes or designing new ones to perform the desired chemical transformation with high efficiency and specificity.

One potential strategy is to engineer a kinase or phosphotransferase. These enzymes naturally catalyze the transfer of a phosphate group, typically from ATP, to a substrate. thermofisher.com Through techniques like site-directed mutagenesis or directed evolution, the substrate specificity of a kinase could be altered to recognize beta-alanine and catalyze its phosphorylation at the 3-position. For instance, an enzyme that naturally phosphorylates a similar small molecule could be selected as a starting point for engineering.

Another approach could involve engineering enzymes from pathways that naturally form C-P bonds, such as those involved in the biosynthesis of phosphinothricin (B1261767) or fosfomycin. These pathways contain enzymes capable of complex carbon-phosphorus bond chemistry, which could be repurposed to act on a beta-alanine precursor. Advances in synthetic biology make it increasingly feasible to introduce genes for such engineered enzymes into microbial hosts. researchgate.net

Table 2: Potential Enzyme Engineering Targets for Beta-Alanine, 3-Phosphono- Synthesis | Enzyme Class | Natural Function | Engineering Goal | Potential Advantage | | :--- | :--- | :--- | :--- | | Kinase / Phosphotransferase | P-O bond formation (phosphorylation of Ser/Thr/Tyr) | Alter substrate specificity to accept beta-alanine and catalyze C-P bond formation | High turnover rates, Utilizes cellular ATP | C-P bond formation is mechanistically challenging | | C-P Lyase | Cleavage of C-P bonds | Reverse the reaction to form a C-P bond with a suitable phosphorus donor | Directly forms the target bond | Reactions are often thermodynamically unfavorable in the synthetic direction | | Transaminase | Transfer of amino groups to keto acids | Create a chiral β-amino ketone precursor for subsequent phosphonylation | Excellent stereocontrol for the amino group | Requires a multi-step chemoenzymatic process |

Whole-Cell Biocatalytic Systems for Phosphonoamino Acid Production

Whole-cell biocatalysis utilizes entire microorganisms (like bacteria or yeast) as self-contained catalytic systems. mdpi.com This approach offers significant advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification, and the presence of internal systems for regenerating essential cofactors like ATP or NAD(P)H. mdpi.com

For the production of beta-alanine, 3-phosphono-, a whole-cell system would typically involve a genetically engineered microorganism, such as Escherichia coli or Komagataella phaffii (a type of yeast). nih.govnih.gov This host organism would be engineered to express the necessary enzymatic machinery, such as a tailored enzyme from section 2.2.1. The synthesis of β-alanine itself can be achieved in whole cells through the decarboxylation of L-aspartate or from fumaric acid. nih.gov An engineered strain could be designed to first produce β-alanine from a simple carbon source and then convert it into the final phosphono-product in a single fermentation process. frontiersin.org

Such whole-cell factories can be optimized through metabolic engineering to enhance the flux towards the target product by improving precursor supply and balancing cofactor availability. researchgate.net This integrated approach holds promise for the sustainable and cost-effective production of specialized phosphonoamino acids. mdpi.com

Exploitation of Promiscuous Metabolic Enzymes in Novel Biosynthetic Pathways

The biosynthesis of beta-alanine, 3-phosphono- is not a naturally occurring pathway in most organisms. However, the inherent promiscuity of certain metabolic enzymes can be harnessed to create novel, artificial biosynthetic routes for its production. Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological one. tandfonline.com This "underground metabolism" can be exploited to connect disparate metabolic pathways and generate novel compounds. tandfonline.com

A plausible chemoenzymatic strategy for beta-alanine, 3-phosphono- could involve a multi-enzyme cascade, potentially starting from a simple phosphonate precursor. One hypothetical pathway could commence with the phosphorylation of a three-carbon substrate, followed by a series of enzymatic transformations to introduce the amino group at the beta-position.

For instance, a process could be envisioned that begins with a phosphonate analogue of a common metabolic intermediate. Enzymes with known promiscuous activity, such as certain aminotransferases or decarboxylases, could then be employed to modify this precursor. While a direct enzymatic pathway to beta-alanine, 3-phosphono- has not been extensively documented, the principles of enzyme promiscuity and metabolic engineering provide a fertile ground for its development. The construction of such a pathway would likely involve the heterologous expression of genes encoding enzymes with the desired promiscuous activities in a suitable microbial host.

One could draw parallels from the established enzymatic synthesis of β-alanine itself, which can be produced from L-aspartic acid using L-aspartate-α-decarboxylase. mdpi.com A chemoenzymatic approach could therefore involve the chemical synthesis of a phosphonate analogue of L-aspartic acid, which would then be subjected to enzymatic decarboxylation. The success of such a strategy would hinge on the substrate tolerance of the decarboxylase enzyme.

Derivatization and Analog Synthesis

The structural modification of beta-alanine, 3-phosphono- is crucial for probing its biological activity, enhancing its pharmacokinetic properties, and developing potent and selective inhibitors of target enzymes. The following sections detail the synthesis of key derivatives and analogues.

Design and Synthesis of Phosphono-Peptide Conjugates

Phosphono-peptides, where a peptide bond is replaced by a more stable phosphonamidate or phosphonate ester linkage, are valuable tools in drug discovery. The synthesis of phosphono-peptide conjugates of beta-alanine, 3-phosphono- can be achieved through established solid-phase peptide synthesis (SPPS) techniques. mdpi.com These methods allow for the sequential addition of amino acids to a resin-bound phosphonate, enabling the creation of diverse peptide libraries. nih.gov

A common strategy involves the preparation of an N-protected beta-alanine, 3-phosphono- monomer with a reactive group on the phosphonate moiety. This monomer can then be coupled to a growing peptide chain on a solid support. The use of orthogonal protecting groups is essential to ensure the selective deprotection and coupling of the amino acid and phosphonate functionalities. mdpi.com

Table 1: Key Coupling Reagents for Phosphono-Peptide Synthesis

| Coupling Reagent | Description | Reference |

| DCC/DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide are commonly used for amide bond formation. | nih.gov |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) is an efficient coupling reagent for hindered amino acids. | nih.gov |

| HBTU/HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate are highly effective coupling reagents. | nih.gov |

The synthesis can also be performed in solution phase, often involving the activation of the phosphonic acid to a phosphonochloridate, which then reacts with an amino acid ester to form the phosphonamidate linkage. nih.gov

Development of Phosphoramidate (B1195095) and Ester Analogues of Beta-Alanine, 3-Phosphono-

Phosphoramidate and ester analogues are frequently synthesized to act as prodrugs, masking the charged phosphonate group to improve cell permeability. nih.gov The ProTide technology, for example, involves the formation of a phosphoramidate by linking an amino acid ester and an aryl group to the phosphorus center. researchgate.net This strategy has been successfully applied to a wide range of phosphonate-containing drugs. nih.govresearchgate.net

The synthesis of these analogues typically involves the reaction of a dichlorophosphonate derivative of beta-alanine with an alcohol or an amine. The choice of the ester or amide promoiety can significantly influence the stability, and biological activity of the resulting prodrug. mdpi.com

Table 2: Common Strategies for Phosphoramidate and Ester Synthesis

| Synthetic Approach | Description | Key Features | Reference |

| Atherton-Todd Reaction | Reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent. | Mild reaction conditions. | mdpi.com |

| Staudinger-Phosphite Reaction | Reaction of an azide (B81097) with a phosphite to form a phosphazide, which rearranges to a phosphoramidate. | Can be performed under neutral conditions. | mdpi.com |

| Phosphonochloridate Chemistry | Reaction of a phosphonochloridate with an alcohol or amine. | Versatile and widely applicable. | nih.gov |

Targeted Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For beta-alanine, 3-phosphono-, targeted modifications can be made to various parts of the molecule to probe these relationships.

Modifications can include:

Alterations to the carbon backbone: Introducing substituents on the alpha or beta carbons can influence the molecule's conformation and interaction with its biological target.

Variation of the phosphonate group: Replacing the phosphonate with a phosphinate or other phosphorus-containing groups can modulate its acidity and chelating properties. mdpi.com

Modification of the amino group: N-alkylation or acylation of the amino group can alter the molecule's polarity and hydrogen bonding capacity.

The synthesis of these modified analogues often requires multi-step synthetic sequences. For example, the introduction of a substituent at the alpha-position might involve an aldol-type condensation followed by reduction and amination. The biological activity of these analogues is then evaluated to build a comprehensive SAR profile, which can guide the design of more potent and selective compounds. nih.govnih.gov

Molecular Mechanisms of Action and Biochemical Interactions of Beta Alanine, 3 Phosphono

Enzyme Modulatory Activities

Inhibition of Specific Enzyme Systems (e.g., Viral Polymerases, Aminotransferases)

Viral Polymerases: Research has focused on 3-phosphono-L-alanine as a component of synthetic nucleotide analogues designed to interact with viral polymerases. Specifically, when incorporated as a leaving group in a phosphoramidate (B1195095) analogue of deoxyadenosine (B7792050) monophosphate (dAMP), forming 3-phosphono-L-Ala-dAMP, it functions as a substrate for the HIV-1 reverse transcriptase. electronicsandbooks.comrsc.orgconsensus.app In this context, it does not act as a classical inhibitor that blocks the enzyme's active site. Instead, it participates in the DNA synthesis reaction, where the 3-phosphono-L-alanine moiety is released, mimicking the natural departure of pyrophosphate. electronicsandbooks.comrsc.org This interaction modulates the enzyme's activity, allowing for the incorporation of the nucleotide into a growing DNA strand. rsc.orgrsc.org

The efficiency of this process has been studied in detail, demonstrating that 3-phosphono-L-Ala-dAMP is a highly effective substrate for HIV-1 reverse transcriptase, showing improved kinetics and less stalling of DNA synthesis compared to other amino acid-based leaving groups. rsc.orgconsensus.app

Aminotransferases: While various derivatives of beta-alanine (B559535), such as alpha-fluoro-beta-alanine, have been studied for their effects on aminotransferases, the conducted searches yielded no scientific literature describing the inhibitory or modulatory activity of beta-alanine, 3-phosphono- on this class of enzymes. nih.gov

Role as a Pyrophosphate Mimic in Nucleic Acid Synthesis Pathways

The most well-documented biochemical role of beta-alanine, 3-phosphono- is its function as a mimic of pyrophosphate (PPi) in nucleic acid synthesis. rsc.orgconsensus.app In the enzymatic synthesis of DNA, polymerases catalyze the incorporation of a nucleoside monophosphate into the growing DNA chain, with the release of PPi from a deoxynucleoside triphosphate (dNTP) substrate. electronicsandbooks.com

Scientists have synthesized analogues where the pyrophosphate part of a dNTP is replaced by 3-phosphono-L-alanine. rsc.org Studies using HIV-1 reverse transcriptase have shown that 3-phosphono-L-alanine is an excellent mimic for the PPi leaving group. rsc.orgconsensus.app The phosphonate (B1237965) congener performed the best among several sulfonate and phosphonate amino acid analogues tested. rsc.org

Key findings from a single nucleotide incorporation assay highlight its efficacy:

High Conversion Rate: Using 3-phosphono-L-Ala-dAMP as a substrate resulted in a 95% conversion to a primer + 1 (P+1) strand within 60 minutes at a concentration of 50 μM. rsc.orgconsensus.app

Improved Kinetics: This reaction occurred at a concentration 10 times lower than that required for a similar analogue, L-Asp-dAMP, and exhibited improved incorporation kinetics. rsc.orgconsensus.app

Base-Dependent Efficiency: The efficiency of incorporation follows Watson-Crick base pairing rules and is base-specific, with the observed order being A ≥ T = G > C. rsc.orgconsensus.app

Table 1: Performance of 3-Phosphono-L-Ala-dAMP as a Pyrophosphate Mimic in DNA Synthesis

| Parameter | Observation | Source |

|---|---|---|

| Enzyme | HIV-1 Reverse Transcriptase | rsc.org |

| Substrate | 3-phosphono-L-Ala-dAMP | rsc.orgconsensus.app |

| Role | Pyrophosphate (PPi) Mimic | rsc.org |

| Conversion Rate | 95% to P+1 strand in 60 min (at 50 µM) | rsc.orgconsensus.app |

| Incorporation Efficiency | Base-dependent: A ≥ T = G > C | rsc.orgconsensus.app |

Potential Interactions with Carnosine Synthase and Related Metabolic Enzymes

The parent molecule, beta-alanine, is a crucial precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. nih.govnih.gov The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, and the availability of beta-alanine is the rate-limiting step in this process. nih.govnih.gov

Regarding beta-alanine, 3-phosphono-, there is no information available in the searched scientific literature regarding its potential interaction with carnosine synthase. It is plausible that the addition of a negatively charged phosphonate group at the 3-position of beta-alanine could sterically or electrostatically hinder its ability to act as a substrate for carnosine synthase, but this remains speculative without direct experimental evidence.

Receptor and Transporter Interactions

Ligand Activity at Glycine (B1666218) Receptors and Gamma-Aminobutyric Acid (GABA) Transporters

Glycine Receptors: The parent amino acid, beta-alanine, is known to function as an endogenous agonist at strychnine-sensitive glycine receptors, particularly in the central nervous system. nih.govnih.gov Activation of these receptors by beta-alanine induces chloride currents, contributing to inhibitory neurotransmission. nih.gov

No studies were identified in the conducted searches that investigate the ligand activity of beta-alanine, 3-phosphono- at glycine receptors. The effect of the phosphonate modification on receptor binding and activation is currently unknown.

GABA Transporters: Beta-alanine can be transported by certain subtypes of GABA transporters (GATs), such as GAT2 and GAT3. nih.gov These transporters play a role in clearing neurotransmitters from the synaptic cleft.

The interaction of beta-alanine, 3-phosphono- with GABA transporters has not been described in the available scientific literature found through the searches. Therefore, it is unknown whether it can act as a substrate or inhibitor for these transporters.

Modulation of G Protein-Coupled Receptors (e.g., MrgD)

Beta-alanine is the primary known endogenous agonist for the Mas-related G protein-coupled receptor D (MrgD), a receptor expressed in sensory neurons and involved in pain and itch signaling. nih.govnih.gov The activation of MrgD by beta-alanine can proceed through Gαq and Gαi protein-coupled signaling pathways, leading to downstream effects such as the inhibition of KCNQ/M K+ currents and the release of the inflammatory cytokine IL-6. nih.govnih.gov

The modulatory activity of beta-alanine, 3-phosphono- on MrgD or other G protein-coupled receptors has not been reported in the scientific literature identified by the searches. It is therefore not known if the phosphonated derivative retains the ability to bind and activate this receptor.

Influence on Neurotransmitter Systems and Synaptic Functionality

Beta-alanine is recognized as a small molecule neurotransmitter within the central nervous system (CNS). nih.gov Structurally, it is an intermediate between alpha-amino acids like glycine and glutamate (B1630785), and gamma-amino acids such as gamma-aminobutyric acid (GABA). nih.govresearchgate.net This unique structure allows it to interact with multiple receptor systems, thereby influencing neuronal excitability and synaptic transmission.

Research has identified several key criteria that support its role as a neurotransmitter: it is naturally present in the CNS, its release can be triggered by electrical stimulation in a calcium-dependent manner, and it has specific binding sites where it acts to inhibit neuronal activity. nih.gov

The primary mechanisms through which beta-alanine exerts its influence on neurotransmitter systems include:

Glycine Receptors (GlyRs): Beta-alanine is an agonist for strychnine-sensitive inhibitory glycine receptors. While its affinity is weaker than that of glycine, it is more potent than other endogenous molecules like taurine (B1682933) and L-alanine. wikipedia.org

GABA Receptors: It also demonstrates activity at both GABA-A and GABA-C receptors, contributing to inhibitory neurotransmission. nih.gov

NMDA Receptors: Beta-alanine can act as a co-agonist at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex, which is insensitive to strychnine. nih.gov

GABA Transporter (GAT) Blockade: It can block the glial uptake of GABA mediated by GAT proteins, which would increase the availability of GABA in the synapse. nih.govwikipedia.org

While binding sites for beta-alanine have been found in various brain regions, including the hippocampus, neocortex, and limbic structures, specific neurons that are exclusively beta-alaninergic (without GABAergic properties) have not yet been identified. nih.gov

Table 1: Receptor Interactions of Beta-Alanine

| Receptor Site | Role of Beta-Alanine | Type of Interaction |

|---|---|---|

| Glycine Receptor (Strychnine-Sensitive) | Agonist | Inhibitory |

| GABA-A Receptor | Agonist | Inhibitory |

| GABA-C Receptor | Agonist | Inhibitory |

| NMDA Complex (Glycine Site) | Co-agonist | Excitatory (Modulatory) |

| Glial GABA Transporters (GATs) | Blocker | Potentiates GABAergic Inhibition |

Intracellular Signaling Cascade Modulation

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) is a crucial protein complex that acts as a transcription factor. wikipedia.org It is integral to cellular responses to a wide array of stimuli, including stress, cytokines, free radicals, and viral or bacterial antigens. wikipedia.orgyoutube.com The NF-κB pathway plays a pivotal role in regulating the immune response to infection and inflammation. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon receiving a signal, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the activated NF-κB to move into the nucleus. wikipedia.orgyoutube.com Once in the nucleus, it binds to DNA and initiates the transcription of genes involved in inflammation, cell survival, and immune responses. wikipedia.orgresearchgate.net

While direct modulation of the NF-κB pathway by beta-alanine itself is not extensively documented, its primary metabolic product, carnosine, is known for its anti-inflammatory properties. nih.gov These anti-inflammatory effects could potentially be mediated through the modulation of pro-inflammatory signaling cascades such as the NF-κB pathway. nih.gov However, a definitive, direct link and the specific mechanisms of how beta-alanine or carnosine might influence NF-κB signaling require further investigation.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin in the mammalian brain, essential for neuronal viability, synaptic development, and cognitive processes. nih.gov It activates the Tropomyosin-related kinase receptor type B (TrkB), initiating downstream signaling cascades that influence dendritic growth, spine formation, and synaptic plasticity. nih.gov

Several studies suggest that beta-alanine supplementation may impact the BDNF axis. The proposed mechanism often involves the increased synthesis of carnosine in the brain. nih.gov Carnosine's protective effects, including antioxidant and anti-inflammatory activities, may contribute to a cellular environment that fosters BDNF production and signaling. nih.gov Animal studies have indicated that beta-alanine supplementation can enhance resilience to stress, an effect linked to changes in BDNF expression. nih.gov

However, the findings in human studies have been mixed. For instance, one study investigating high-dose, short-duration beta-alanine supplementation in healthy males before a simulated military operation found no significant change in circulating BDNF concentrations. nih.gov Conversely, other research points towards a role for beta-alanine in improving cognitive function, potentially through mechanisms involving BDNF. nih.govnih.gov These discrepancies suggest that the effect of beta-alanine on the BDNF axis may depend on various factors, including the study population and duration of supplementation.

Table 2: Summary of Research Findings on Beta-Alanine and BDNF

| Study Focus | Model | Key Findings | Reference |

|---|---|---|---|

| General Review | Animal and Human | Beta-alanine supplementation may increase brain carnosine and BDNF content, promoting cognitive health. | nih.gov |

| Stress Resilience | Animal (PTSD Model) | Beta-alanine supplemented diets enhanced behavioral resilience, an effect potentially linked to BDNF expression. | nih.gov |

| Cognitive Function & Stress | Human (Military Simulation) | No significant change in circulating BDNF was observed after high-dose, short-duration supplementation. | nih.gov |

| Cognitive Function in Older Adults | Human | Supplementation improved cognitive function in adults with below-normal baseline scores; the mechanism is speculative but could involve BDNF. | nih.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | 3-Aminopropanoic acid | | 5-hydroxytryptamine (serotonin) | | 5-hydroxytryptophan (B29612) (5-HTP) | | Alanine (B10760859) | | Anserine | | beta-Alanine | | beta-Alanine, 3-phosphono- | | beta-hydroxy-beta-methylbutyric acid (HMB) | | Carnosine | | Dopamine | | Gamma-aminobutyric acid (GABA) | | Glutamate | | Glycine | | Histamine | | Homocarnosine | | L-alanine | | L-aspartate | | Malonate | | Malonate-semialdehyde | | Malonyl-CoA | | Pantothenic acid | | Phenylalanine | | Proline | | Pyruvate (B1213749) | | Resveratrol (RES) | | Serotonin (5-HT) | | Taurine | | Tryptophan (TRP) | | Tyrosine | | Uracil |

Metabolic Pathway Interrogations and Biological Roles of Beta Alanine, 3 Phosphono

Integration within Core Amino Acid Metabolism

Beta-alanine (B559535), 3-phosphono- is not a direct participant in the canonical pathways of the 20 proteinogenic amino acids. However, its metabolic relevance is understood through the well-established metabolism of its non-phosphonated parent compound, beta-alanine. Beta-alanine is synthesized in organisms through several routes, including the degradation of dihydrouracil (B119008) and carnosine, the decarboxylation of L-aspartic acid, and the oxidation of 3-aminopropanal (B1211446) derived from polyamines. bio-rad.comnih.govnih.gov

The core metabolic fates of beta-alanine include:

Transamination: Beta-alanine can undergo transamination with pyruvate (B1213749) to yield malonate-semialdehyde and L-alanine. wikipedia.orghmdb.ca This reaction links beta-alanine metabolism directly to the metabolism of both alanine (B10760859) and propanoate. nih.govhmdb.ca

Peptide Synthesis: It is a key component of the dipeptides carnosine and anserine, which are important for buffering pH in muscle tissue. wikipedia.orgontosight.ai

Coenzyme A Synthesis: Beta-alanine is a precursor to pantothenic acid (Vitamin B5), an essential component of Coenzyme A (CoA). wikipedia.orgnih.gov

The presence of the 3-phosphono group on beta-alanine, 3-phosphono- suggests a potential intersection with these pathways, likely as an analogue or an inhibitor. Its integration would be highly dependent on the substrate specificity of the enzymes involved in beta-alanine metabolism, such as beta-alanine-pyruvate aminotransferase and carnosine synthase. researchgate.net Research into the metabolism of this specific phosphonated compound is necessary to determine if it can be utilized in these pathways or if it acts as a metabolic disruptor.

Role as an Intermediate or Product in Uncharacterized Metabolic Routes

While the canonical metabolic pathways are well-defined, the existence of promiscuous enzymes and alternative metabolic routes provides a landscape where novel compounds like beta-alanine, 3-phosphono- may play a role. Research in bacteria, for instance, has uncovered alternative pathways for beta-alanine synthesis that rely on the promiscuous activities of existing enzymes. nih.gov

One such study in Acinetobacter baylyi identified a novel pathway for beta-alanine synthesis originating from 1,3-diaminopropane (B46017) (DAP), proceeding through a 3-aminopropanal (3AP) intermediate. nih.gov This discovery highlights that cellular metabolism can be more flexible than previously understood, utilizing available substrates and enzyme side-activities to fulfill metabolic needs. nih.gov

Given that phosphonates are naturally occurring compounds, particularly in lower organisms, it is plausible that beta-alanine, 3-phosphono- is an intermediate in a yet-to-be-characterized phosphonate (B1237965) biosynthesis or degradation pathway. Metabolomic analyses are crucial tools for identifying such novel intermediates. These studies survey the complete set of small-molecule metabolites in a biological sample and can reveal the presence of unexpected or uncharacterized compounds, providing clues to new metabolic routes.

Biotransformation Pathways and Metabolite Profiling

Biotransformation is the process by which living organisms modify chemical compounds. For beta-alanine, 3-phosphono-, its biotransformation would involve enzymatic reactions that alter its chemical structure. The most likely points of enzymatic attack are the amino group, the carboxyl group, and the phosphono group.

Metabolite profiling studies, often employing techniques like mass spectrometry coupled with chromatography (e.g., GC-TOF-MS), are essential for identifying the products of biotransformation. nih.govnih.gov For example, a study on Pseudomonas putida used metabolomics to investigate changes in the beta-alanine metabolic pathway, identifying key metabolites like malonic acid and 3-hydroxypropionic acid. nih.govnih.gov

Potential biotransformation reactions for beta-alanine, 3-phosphono- could include:

Transamination: Similar to beta-alanine, the amino group could be transferred, yielding a phosphonated keto acid.

Decarboxylation: Removal of the carboxyl group would result in a phosphonated amine.

Dephosphorylation: Cleavage of the carbon-phosphorus (C-P) bond, a critical step in phosphonate degradation, would yield beta-alanine and inorganic phosphate (B84403). This is a key reaction in organisms capable of utilizing phosphonates as a phosphorus source.

Oxidation/Reduction: The carbon backbone could be subject to oxidation or reduction reactions.

A study designing a dual-enzyme cascade for the synthesis of beta-alanine from fumaric acid illustrates a targeted biotransformation, using L-aspartate-α-decarboxylase to convert L-aspartic acid into beta-alanine. nih.govmdpi.com This highlights how specific enzymes can be used to produce or modify such compounds. The table below summarizes key enzymes in related biotransformation pathways.

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

| Beta-alanine-pyruvate aminotransferase | Beta-alanine + Pyruvate ⇌ Malonate-semialdehyde + L-alanine | Beta-Alanine Metabolism |

| L-aspartate-α-decarboxylase (PanD) | L-aspartic acid → Beta-alanine + CO₂ | Beta-Alanine Biosynthesis |

| Aldehyde Dehydrogenase (ALD) | 3-aminopropanal + NAD(P)⁺ → Beta-alanine + NAD(P)H | Beta-Alanine Biosynthesis |

| Beta-ureidopropionase | N-Carbamoyl-beta-alanine + H₂O → Beta-alanine + NH₃ + CO₂ | Pyrimidine Catabolism |

| 3-hydroxypropionate dehydrogenase | 3-hydroxypropionate + NAD⁺ ⇌ Malonate semialdehyde + NADH + H⁺ | Propanoate Metabolism |

This table presents enzymes involved in the metabolism of beta-alanine, the parent compound of beta-alanine, 3-phosphono-. The activity of these enzymes on the phosphonated analogue has not been fully characterized.

Cellular Uptake and Transmembrane Transport Mechanisms

The ability of beta-alanine, 3-phosphono- to exert a biological effect is contingent upon its ability to cross cell membranes. The transport of its parent compound, beta-alanine, is mediated by specific transporter proteins. ebi.ac.uk Research has identified multiple uptake systems for beta-alanine in synaptosomes, categorized as high, medium, and low-affinity systems, which also transport other molecules like nipecotic acid and GABA. nih.gov

The transport of beta-alanine is an active process, enabling cells to accumulate it against a concentration gradient. This is crucial for tissues like muscle and brain where it serves as a precursor for carnosine and as a potential neuromodulator. wikipedia.orgnih.gov The Gene Ontology term GO:0001761 describes "beta-alanine transmembrane transporter activity" as the function that enables the transfer of beta-alanine across a membrane. ebi.ac.uk

Given its structural similarity to beta-alanine, it is hypothesized that beta-alanine, 3-phosphono- may be recognized and transported by the same or similar transporter proteins. The key determinants of this interaction would be the transporter's tolerance for the negatively charged, bulky phosphono group in place of a proton on the beta-carbon. The table below details characteristics of known beta-alanine transport systems.

| Transport System | Affinity (Km values) | Substrates | Location |

| High-Affinity | ~1 µM or less | Beta-alanine, Nipecotic acid, GABA | Synaptosomes |

| Medium-Affinity | 10-46 µM | Beta-alanine, Nipecotic acid, GABA | Synaptosomes |

| Low-Affinity | 290-3400 µM | Beta-alanine, Nipecotic acid, GABA | Synaptosomes |

Data derived from studies on beta-alanine transport in rat synaptosomes. nih.gov The specificity of these transporters for beta-alanine, 3-phosphono- remains to be investigated.

Further research is required to elucidate the specific transporters for beta-alanine, 3-phosphono- and to understand the kinetics of its uptake. This knowledge is fundamental to understanding its bioavailability, cellular distribution, and ultimate biological and metabolic roles.

Analytical and Spectroscopic Characterization of Beta Alanine, 3 Phosphono

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Detection and Quantification

High-resolution liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective analysis of beta-Alanine (B559535), 3-phosphono-. The polarity of the molecule, imparted by the phosphonic acid and amino groups, necessitates specific chromatographic approaches for effective retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable technique for polar analytes like beta-Alanine, 3-phosphono-. HILIC columns, such as those with zwitterionic or polar stationary phases, facilitate the retention of such compounds, which are often poorly retained on traditional reversed-phase C18 columns. The mobile phase typically consists of a high percentage of an organic solvent, like acetonitrile (B52724), with a smaller amount of an aqueous buffer. A gradient elution, where the aqueous component is gradually increased, is then used to elute the analyte.

For the detection and quantification of phosphonic acids, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers excellent sensitivity and specificity. phenomenex.com The instrument is typically equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like beta-Alanine, 3-phosphono-.

A hypothetical, yet representative, set of LC-MS/MS parameters for the analysis of beta-Alanine, 3-phosphono- is presented in the table below. These parameters are based on established methods for similar polar phosphonated compounds. phenomenex.comscribd.com

Table 1: Illustrative LC-MS/MS Parameters for beta-Alanine, 3-phosphono- Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | HILIC (e.g., ZIC-HILIC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B in 10 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments |

| Collision Energy | Optimized for fragmentation |

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provides highly accurate mass measurements. nih.govmdpi.com This capability is invaluable for confirming the elemental composition of beta-Alanine, 3-phosphono- and for distinguishing it from isobaric interferences in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules like beta-Alanine, 3-phosphono-. A combination of one-dimensional (¹H and ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide a complete picture of the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons in the molecule. The protons on the carbon backbone would appear as multiplets due to coupling with each other and with the phosphorus atom.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. nih.gov A single resonance would be expected for the phosphonic acid group, and its chemical shift would be sensitive to the pH of the solution. nih.gov The coupling between the phosphorus atom and the adjacent methylene (B1212753) protons (³JHP) would provide further structural confirmation.

Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for beta-Alanine, 3-phosphono- (in D₂O)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| Hα (CH₂) | ~3.2 | t | JHH ≈ 7 |

| Hβ (CH₂) | ~2.1 | dt | JHH ≈ 7, JHP ≈ 18 |

| ³¹P NMR | |||

| P | ~20-25 | t | JPH ≈ 18 |

Note: These are predicted values and may vary based on experimental conditions such as pH and solvent.

Advanced Chromatographic Separations for Isomer and Derivative Analysis

The analysis of potential isomers and derivatives of beta-Alanine, 3-phosphono- requires advanced chromatographic techniques to achieve adequate separation. For instance, the separation of alpha-Alanine, 3-phosphono- from the beta-isomer would be crucial. Chiral chromatography could also be employed to separate enantiomers if the compound is synthesized in a racemic form.

Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of amino acids. nih.gov Derivatizing the amino group of beta-Alanine, 3-phosphono- could facilitate its separation by gas chromatography (GC) or enhance its ionization in LC-MS.

Various chromatographic techniques can be employed for the separation of amino acids and their derivatives, including ion-exchange chromatography, reversed-phase chromatography of derivatized analytes, and HILIC. researchgate.net The choice of method depends on the specific isomers or derivatives being targeted and the complexity of the sample matrix.

Bioanalytical Methodologies for Quantification in Complex Biological Matrices

The quantification of beta-Alanine, 3-phosphono- in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. nih.govhh-ra.org Therefore, robust sample preparation is a critical first step in any bioanalytical method.

Common sample preparation techniques for polar, and specifically organophosphorus, compounds include:

Protein Precipitation (PPT): This is a simple and rapid method to remove the bulk of proteins from a sample, typically using an organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a polar compound like beta-Alanine, 3-phosphono-, a polar extraction solvent or a derivatization step to increase its hydrophobicity might be necessary.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up compared to PPT and LLE. For aminophosphonates, ion-exchange or mixed-mode SPE cartridges can be particularly effective in isolating the analyte from the matrix. ucc.edu.ghucc.edu.gh A cation exchange resin, for example, can retain the amino group of beta-Alanine, 3-phosphono-. ucc.edu.gh

The development of a reliable bioanalytical method requires careful validation to ensure its accuracy, precision, selectivity, and sensitivity. This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. mdpi.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools that can predict and analyze the behavior of molecules at an atomic level. For beta-Alanine (B559535), 3-phosphono-, these methods would be invaluable for identifying potential protein targets and elucidating the energetic and structural basis of its interactions.

The initial step would involve creating a precise 3D model of beta-Alanine, 3-phosphono-. This model would then be used in virtual screening campaigns against libraries of protein structures, particularly enzymes involved in amino acid and phosphate (B84403) metabolism, such as phosphatases, kinases, and decarboxylases. Docking algorithms would predict the preferred binding poses of the compound within the active sites of these potential targets.

Following initial docking studies, MD simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations would provide insights into the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the target protein upon binding. This information is critical for understanding the potential mechanism of action, such as competitive or allosteric inhibition.

Table 1: Application of Computational Methods to beta-Alanine, 3-phosphono-

| Computational Method | Objective for beta-Alanine, 3-phosphono- | Potential Insights |

| Quantum Mechanics (QM) | Calculation of electronic properties, charge distribution, and reactivity. | Understanding of intrinsic chemical properties and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to potential protein targets. | Identification of likely biological targets and initial binding hypotheses. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-target complex in a solvated environment. | Assessment of binding stability, conformational changes, and key interactions. |

| Free Energy Calculations | Quantitative prediction of binding affinity (e.g., MM/PBSA, FEP). | Ranking of potential targets and validation of docking predictions. |

Rational Design of Targeted Beta-Alanine, 3-Phosphono- Probes for Biochemical Investigations

To experimentally validate computational predictions and explore the biological functions of beta-Alanine, 3-phosphono-, rationally designed chemical probes are essential. These probes are modified versions of the parent compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, allowing for visualization and identification of its cellular targets.

The design process would leverage the structural information obtained from computational studies. For instance, if docking simulations identify a region of the molecule that is not critical for target binding, this site would be ideal for attaching a linker and a reporter tag. The choice of tag would depend on the intended application. A fluorescent tag would enable the use of techniques like fluorescence microscopy to visualize the subcellular localization of the compound. A biotin (B1667282) tag would facilitate affinity purification of the target protein for subsequent identification by mass spectrometry.

Furthermore, the development of "clickable" probes, featuring an alkyne or azide (B81097) group, would allow for bioorthogonal ligation chemistry. This approach enables the tagging of the probe in a complex biological sample with high specificity and efficiency, minimizing potential artifacts.

Mechanistic Studies in Defined Cellular and Molecular Systems

With potential targets identified through computational and probe-based approaches, detailed mechanistic studies in controlled cellular and molecular systems would be the next logical step. These investigations would aim to confirm the interaction between beta-Alanine, 3-phosphono- and its target protein and to elucidate the functional consequences of this interaction.

In a molecular setting, this would involve expressing and purifying the target protein and then performing in vitro enzyme assays. These assays would quantitatively measure the effect of beta-Alanine, 3-phosphono- on the protein's activity, allowing for the determination of key parameters such as the inhibition constant (Ki) or activation constant (Ka). Isothermal titration calorimetry (ITC) could also be used to directly measure the binding affinity and thermodynamics of the interaction.

In a cellular context, studies would involve treating specific cell lines with beta-Alanine, 3-phosphono- and observing the downstream effects. This could include measuring changes in the levels of relevant metabolites, alterations in signaling pathways, or effects on cell viability and proliferation. Genetic approaches, such as CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of the proposed target protein, would be crucial to confirm that the observed cellular effects are indeed mediated through this target.

Development of Novel High-Throughput Screening Assays for Biological Activity

To explore the biological activity of beta-Alanine, 3-phosphono- beyond a single, hypothesized target, the development of high-throughput screening (HTS) assays is a powerful strategy. HTS allows for the rapid testing of a compound against a large number of biological targets or in various cellular models simultaneously.

An HTS campaign for beta-Alanine, 3-phosphono- could be designed in several ways. A target-based screen would involve a panel of purified enzymes or receptors, with the assay designed to detect inhibition or activation. For example, a library of phosphatases could be screened to identify specific enzymes that are potently inhibited by the compound.

Alternatively, a phenotypic screen could be employed. In this approach, cells are treated with the compound, and a specific cellular phenotype is measured using automated microscopy or plate-reader-based readouts. The phenotype could be related to cell morphology, the expression of a reporter gene, or the translocation of a specific protein. A positive "hit" in a phenotypic screen would then necessitate further studies to identify the molecular target responsible for the observed effect.

Table 2: Comparison of High-Throughput Screening Approaches

| Screening Approach | Principle | Advantages for beta-Alanine, 3-phosphono- | Disadvantages |

| Target-Based Screening | Measures the direct effect of the compound on a purified molecular target. | Direct identification of molecular target; mechanistically informative. | Requires a pre-existing hypothesis about the target class. |

| Phenotypic Screening | Measures the effect of the compound on a cellular or organismal phenotype. | Unbiased; can uncover novel mechanisms and targets. | Target identification (deconvolution) can be challenging and time-consuming. |

Q & A

Q. What is the biochemical role of beta-alanine, 3-phosphono- in cellular metabolism, particularly in relation to pyrimidine catabolism?

Beta-alanine, 3-phosphono- is integral to pyrimidine catabolism, linking pyrimidine salvage pathways with beta-alanine metabolism. Studies in Drosophila melanogaster using loss-of-function mutations (e.g., pyd3 for beta-alanine synthase) reveal epistatic interactions that disrupt pyrimidine degradation, highlighting its role in maintaining metabolic equilibrium. Analytical methods include enzymatic activity assays and genetic perturbation models to map pathway dependencies .

Q. What experimental designs are recommended for studying beta-alanine supplementation's effects on brain metabolites?

Randomized, double-blind, placebo-controlled parallel or crossover designs are standard. For example, pre- and post-supplementation trials with 1H-MRS (proton magnetic resonance spectroscopy) quantify brain homocarnosine/carnosine levels. Mixed-model ANOVA (group × time interaction) and repeated-measures ANOVA (e.g., supplement × time × exercise) are used to analyze data, ensuring control for covariates like diet (vegetarian vs. omnivore) and exercise .

Q. What statistical methods are appropriate for analyzing beta-alanine supplementation data in human trials?

Mixed-model analysis (SAS) or repeated-measures ANOVA (SPSS) are common. For cognitive studies, three-way ANOVA (supplement × time × exercise) isolates interaction effects, while independent sample t-tests assess baseline group differences. Data normalization and confidence intervals (95%) ensure robustness, with significance thresholds at p < 0.05 .

Advanced Research Questions

Q. How can researchers resolve contradictions in beta-alanine's cognitive effects across studies?

Discrepancies may arise from differences in supplementation duration, exercise protocols, or cognitive assessment tools. To address this:

Q. What computational approaches are used to analyze beta-alanine metabolism in heterogeneous cell populations, such as in hepatocellular carcinoma (HCC)?

Single-cell RNA sequencing combined with algorithms like CopyKat distinguishes malignant from benign cells. t-SNE dimensionality reduction visualizes metabolic activity clusters, revealing elevated beta-alanine metabolism scores in hepatocyte-derived malignant cells. Quantitative metrics (e.g., fold-change in metabolic activity) validate findings across cell subtypes .

Q. What synthesis and characterization techniques are employed for beta-alanine derivatives, such as phosphonopeptides?

- Synthesis : Reactions under argon protection using dichloromethane as solvent, with triethylamine as a base.

- Characterization : 31P NMR (referenced to 85% H3PO4) confirms phosphorylation. HPLC (C4 columns, acetonitrile/0.1 M ammonium acetate gradient) purifies products, while FAB-MS and elemental analysis validate structural integrity .

Q. How can epistatic interaction analysis in model organisms inform beta-alanine metabolism research?

In Drosophila, mutations in pyrimidine catabolism enzymes (e.g., dihydropyrimidine dehydrogenase su(r)) are paired with beta-alanine metabolism mutants (pyd3) to map genetic interactions. Phenotypic rescue experiments (e.g., dietary beta-alanine supplementation) and metabolite profiling (GC-MS) elucidate pathway crosstalk .

Q. What are the emerging methodologies for studying beta-alanine's long-term neuroprotective effects?

Longitudinal 1H-MRS trials (e.g., 4-week supplementation in vegetarians vs. omnivores) track cerebral carnosine levels. Synergistic studies co-administer beta-alanine with other neuroprotective agents (e.g., creatine), using multi-modal imaging (fMRI + MRS) to assess cumulative effects on cognitive performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.